molecular formula C16H21N3O2 B1531172 3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione CAS No. 1258639-62-1

3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione

Cat. No.: B1531172
CAS No.: 1258639-62-1
M. Wt: 287.36 g/mol
InChI Key: PGPPRPRVMCERNW-UHFFFAOYSA-N
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Description

“3-(4-Aminopiperidin-1-yl)propanamide dihydrochloride” and “3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride” are compounds that have structures similar to the one you’re interested in . They are typically in powder form and are used in scientific research .


Synthesis Analysis

While specific synthesis methods for “3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione” are not available, there are studies on the synthesis of related piperidine derivatives . These methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Versatile Organic Substrates

3-Ylidenepiperazine-2,5-diones, which are related to 3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione, are cyclic dipeptides with potential in synthesizing natural products and analogues. They exhibit enamine and Michael reactivity, useful in stereoselective addition reactions. These reactions produce adducts that can be transformed into natural products or serve as precursors for α-amino or α-keto acid derivatives after ring cleavage (Liebscher & Jin, 1999).

Synthesis of Aminoglutethimide Analogues

Research on aminoglutethimide, which shares structural similarities with this compound, includes the synthesis of analogues with relocated amino functionalities. These analogues have been studied for their aromatase-inhibitory activity, contributing to the understanding of enzyme inhibition in cancer treatments (Moniz & Hammond, 1997).

Inhibitory Activity Studies

Further investigations into aminoglutethimide analogues have focused on their efficacy as inhibitors of cholesterol side-chain cleavage enzyme systems (desmolase) and the estrogen-forming system (aromatase). This research aids in developing compounds for cancer therapy by understanding the structural features influencing their inhibitory activity (Foster et al., 1985).

Hypoglycemic Activity in Thiazolidine-2,4-diones

Studies on thiazolidine-2,4-diones, structurally related to this compound, involve designing and synthesizing imidazopyridine thiazolidine-2,4-diones. These compounds are evaluated for their hypoglycemic activity, crucial for diabetes treatment research (Oguchi et al., 2000).

Synthesis Towards Natural Bioactive Compounds

Research into 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in synthesizing natural bioactive compounds like zopfiellamide A, offers insights into the synthesis and reduction mechanisms of similar compounds (Jumali et al., 2017).

Preparation of Aminopyrrolidine and Aminopiperidine

The rapid preparation of 1-Benzyl 3-aminopyrrolidine and 1-benzyl 3-aminopiperidine, structurally related to the compound , illustrates efficient synthesis methods in aqueous conditions. This research is significant for developing scalable and environmentally friendly synthesis processes (Jean et al., 2001).

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-13-6-8-18(9-7-13)14-10-15(20)19(16(14)21)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPPRPRVMCERNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CC(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167740
Record name 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-62-1
Record name 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258639-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Reactant of Route 3
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Reactant of Route 4
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Reactant of Route 6
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione

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